molecular formula C8H6Cl2O B14638854 2,2-Dichloro-3-phenyloxirane CAS No. 54376-20-4

2,2-Dichloro-3-phenyloxirane

Cat. No.: B14638854
CAS No.: 54376-20-4
M. Wt: 189.04 g/mol
InChI Key: KKFZNBVWTDQFIM-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its two chlorine atoms and a phenyl group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-3-phenyloxirane can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide. The reaction proceeds under mild conditions and yields the desired epoxide.

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of styrene oxide. This process requires controlled reaction conditions to ensure the selective addition of chlorine atoms to the oxirane ring without affecting the phenyl group.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-phenyloxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form 2-chloro-3-phenyloxirane or 3-phenyloxirane.

    Oxidation: Oxidative cleavage of the oxirane ring can yield phenylglyoxal or other related compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Major Products

    Nucleophilic Substitution: Substituted phenyl oxiranes.

    Reduction: Partially or fully dechlorinated oxiranes.

    Oxidation: Phenylglyoxal and related aldehydes or ketones.

Scientific Research Applications

2,2-Dichloro-3-phenyloxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-phenyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. The presence of chlorine atoms enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: Lacks chlorine atoms, making it less reactive.

    2-Chloro-3-phenyloxirane: Contains only one chlorine atom, resulting in different reactivity.

    3-Phenyloxirane: No chlorine atoms, leading to lower electrophilicity.

Uniqueness

2,2-Dichloro-3-phenyloxirane is unique due to its dual chlorine substitution, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering diverse reactivity patterns for the formation of complex molecules.

Properties

CAS No.

54376-20-4

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

2,2-dichloro-3-phenyloxirane

InChI

InChI=1S/C8H6Cl2O/c9-8(10)7(11-8)6-4-2-1-3-5-6/h1-5,7H

InChI Key

KKFZNBVWTDQFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(Cl)Cl

Origin of Product

United States

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